An In-depth Technical Guide to Vinyl Methacrylate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Vinyl Methacrylate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vinyl methacrylate (B99206) (VMA), a bifunctional monomer of significant interest in polymer chemistry and material science. This document details its chemical structure, physicochemical properties, and explores its applications, with a particular focus on its relevance to the biomedical and pharmaceutical fields. Detailed experimental protocols for its synthesis, purification, and polymerization are also provided to facilitate further research and development.
Chemical Structure and Identification
Vinyl methacrylate, with the IUPAC name 2-Propenoic acid, 2-methyl-, ethenyl ester, is a unique monomer possessing two distinct polymerizable groups: a methacrylate group and a vinyl group.[1] This dual functionality allows for a variety of polymerization strategies, leading to polymers with interesting architectures and properties. The methacrylate group is generally more reactive in radical polymerization than the vinyl group, which can be exploited to create linear polymers with pendant vinyl groups available for subsequent crosslinking or functionalization.
The chemical structure of vinyl methacrylate is illustrated below:
Caption: Chemical structure of vinyl methacrylate.
Table 1: Chemical Identifiers for Vinyl Methacrylate
| Identifier | Value |
| IUPAC Name | 2-Propenoic acid, 2-methyl-, ethenyl ester[1] |
| CAS Number | 4245-37-8[1][2] |
| Chemical Formula | C₆H₈O₂[1] |
| Molecular Weight | 112.13 g/mol [1][2] |
| SMILES | CC(=C)C(=O)OC=C[2] |
| InChI | InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3[2] |
Physicochemical Properties
Vinyl methacrylate is a colorless liquid with a characteristic pungent odor. A summary of its key physical and chemical properties is presented in the table below.
Table 2: Physicochemical Properties of Vinyl Methacrylate
| Property | Value |
| Boiling Point | 111-112 °C[2][3] |
| Density | 0.933 g/mL at 25 °C[2][3] |
| Refractive Index (n²⁰/D) | 1.436[2][3] |
| Flash Point | 13 °C (55.4 °F) |
| Vapor Pressure | 13.4 mmHg at 25°C[3] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethanol; less soluble in water. |
| Appearance | Colorless clear liquid[1] |
| Storage Temperature | 2-8°C[2][3] |
Experimental Protocols
Synthesis of Vinyl Methacrylate via Transesterification
A common method for the synthesis of vinyl methacrylate is the transesterification of a methacrylate ester with vinyl acetate (B1210297). The following protocol is a representative example.
Caption: Workflow for the synthesis of vinyl methacrylate.
Protocol:
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Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl methacrylate (1.0 eq), vinyl acetate (1.5 eq), palladium(II) acetate (0.01 eq) as the catalyst, and sodium bicarbonate (0.02 eq) as a base.
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Reaction: The reaction mixture is heated to reflux at 80-90 °C under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography (GC) by analyzing the disappearance of the starting materials and the appearance of the vinyl methacrylate product.
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Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is filtered to remove the catalyst and the base. The filtrate is then washed with brine to remove any water-soluble impurities.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude vinyl methacrylate is purified by fractional distillation under reduced pressure to yield the final product.
Purification of Vinyl Methacrylate
Commercial vinyl methacrylate often contains inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent premature polymerization. For certain applications, removal of these inhibitors is necessary.
Protocol:
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Washing: The vinyl methacrylate is washed with a 5-10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove acidic inhibitors. This is followed by washing with deionized water until the aqueous layer is neutral.
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Drying: The washed monomer is then dried over a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.
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Distillation: The dried vinyl methacrylate is then distilled under reduced pressure to obtain the pure monomer. It is crucial to keep the temperature low during distillation to prevent polymerization. The purified monomer should be stored at a low temperature (2-8 °C) and used promptly.
Free Radical Polymerization of Vinyl Methacrylate
This protocol describes a typical free-radical polymerization of vinyl methacrylate to form a linear polymer with pendant vinyl groups.
Protocol:
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Monomer Preparation: Purified vinyl methacrylate is placed in a reaction vessel.
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Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.
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Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The vessel is then heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) to initiate polymerization.
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Termination and Precipitation: The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion. The reaction is then terminated by cooling the mixture and exposing it to air. The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol (B129727) or hexane.
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Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.
Applications in Drug Development
The unique bifunctional nature of vinyl methacrylate makes its polymers and copolymers highly valuable in the field of drug development. The ability to form polymers with pendant reactive vinyl groups allows for the subsequent attachment of drugs, targeting ligands, or other functional moieties.
Drug Delivery Systems
Polymers and copolymers of vinyl methacrylate can be designed to form various drug delivery systems, including nanoparticles, hydrogels, and micelles. These systems can encapsulate or conjugate therapeutic agents, offering advantages such as:
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Controlled Release: The polymer matrix can be engineered to release the drug in a sustained or triggered manner. For example, pH-sensitive copolymers can be designed to release their payload in the acidic environment of tumors or endosomes.
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Targeted Delivery: The pendant vinyl groups can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
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Improved Solubility: Hydrophilic copolymers containing vinyl methacrylate can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Caption: Logical workflow of drug delivery using VMA-based polymers.
Signaling Pathways in Drug Delivery
While vinyl methacrylate itself does not directly interact with signaling pathways, the drug delivery systems derived from its polymers can be designed to modulate cellular signaling. For instance, a nanoparticle carrying a kinase inhibitor can be targeted to cancer cells. Upon internalization and drug release, the inhibitor can block a specific signaling pathway (e.g., MAPK/ERK or PI3K/Akt pathway) that is crucial for cancer cell proliferation and survival. The design of the VMA-based polymer can influence the efficiency of drug delivery to the intracellular target and, consequently, the impact on the signaling pathway.
Safety and Handling
Vinyl methacrylate is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is also an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
